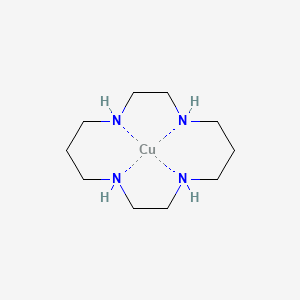
CU-Cyclam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CU-Cyclam typically involves the reaction of copper(II) salts with 1,4,8,11-tetraazacyclotetradecane in an aqueous or methanolic solution. The reaction is usually carried out under reflux conditions to ensure complete complexation. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity copper(II) salts and 1,4,8,11-tetraazacyclotetradecane, with careful control of reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: CU-Cyclam undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes.
Substitution: The ligand in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of other chelating agents or ligands in a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
Applications De Recherche Scientifique
CU-Cyclam has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a model compound for studying coordination chemistry.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: this compound is explored for its potential in radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging.
Industry: It is used in the development of sensors and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of CU-Cyclam involves its ability to chelate metal ions, thereby stabilizing them and altering their reactivity. In biological systems, this compound can interact with specific proteins and enzymes, affecting their function. For example, this compound has been shown to bind to the CXCR4 coreceptor, blocking the entry of HIV into cells . The molecular targets and pathways involved in its action include metal ion coordination, hydrogen bonding, and hydrophobic interactions with amino acid residues .
Comparaison Avec Des Composés Similaires
CU-Cyclam is unique in its high stability and versatility compared to other similar compounds. Some similar compounds include:
Nickel(II) 1,4,8,11-tetraazacyclotetradecane: Similar in structure but with nickel instead of copper.
Cobalt(II) 1,4,8,11-tetraazacyclotetradecane: Another similar compound with cobalt as the central metal ion.
Zinc(II) 1,4,8,11-tetraazacyclotetradecane: A zinc-based analog with different reactivity and applications
This compound stands out due to its specific interactions with copper ions, which confer unique properties such as enhanced stability and specific biological activity .
Propriétés
Formule moléculaire |
C10H24CuN4 |
|---|---|
Poids moléculaire |
263.87 g/mol |
Nom IUPAC |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |
Clé InChI |
LXENXYBNGDTDRA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCNCCNC1.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















